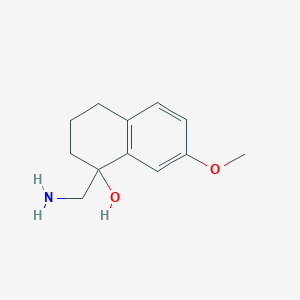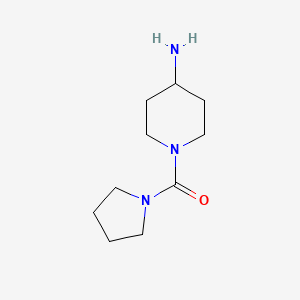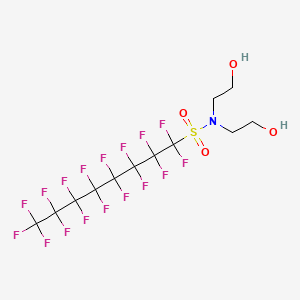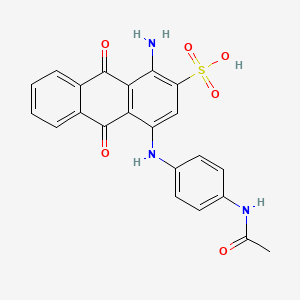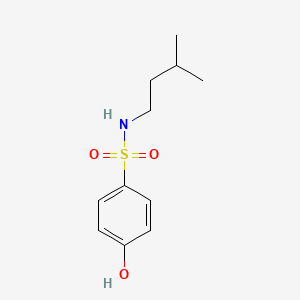
2-DIMETHOXYETHOXYBENZALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-DIMETHOXYETHOXYBENZALDEHYDE: is an organic compound with the molecular formula C₁₁H₁₄O₄ . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2,2-dimethoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethoxyethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2,2-dimethoxyethoxy)benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-DIMETHOXYETHOXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed:
Oxidation: 2-(2,2-Dimethoxyethoxy)benzoic acid.
Reduction: 2-(2,2-Dimethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-DIMETHOXYETHOXYBENZALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of fragrances, dyes, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2,2-dimethoxyethoxy)benzaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group is particularly reactive, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- 2,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
Comparison: 2-DIMETHOXYETHOXYBENZALDEHYDE is unique due to the presence of the 2-(2,2-dimethoxyethoxy) group, which imparts different chemical properties compared to other dimethoxybenzaldehydes. This substitution can affect the compound’s reactivity, solubility, and overall chemical behavior .
Properties
CAS No. |
74401-08-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-6-4-3-5-9(10)7-12/h3-7,11H,8H2,1-2H3 |
InChI Key |
LAGNMMFIIZYAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC=CC=C1C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



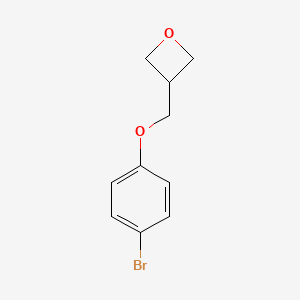
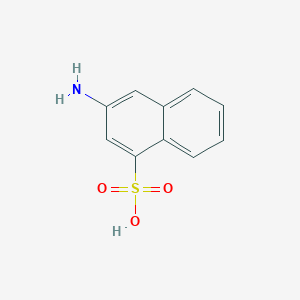

![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)
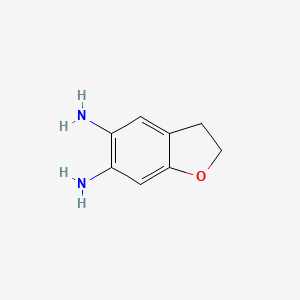
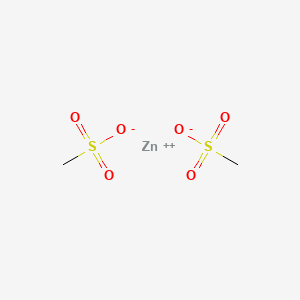
![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)
